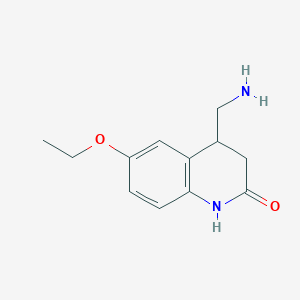
4-(Aminomethyl)-6-ethoxy-1,2,3,4-tetrahydroquinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Aminomethyl)-6-ethoxy-1,2,3,4-tetrahydroquinolin-2-one is a heterocyclic organic compound with a unique structure that includes an aminomethyl group, an ethoxy group, and a tetrahydroquinolinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-6-ethoxy-1,2,3,4-tetrahydroquinolin-2-one typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors under acidic or basic conditions, followed by the introduction of the aminomethyl and ethoxy groups through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Aminomethyl)-6-ethoxy-1,2,3,4-tetrahydroquinolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinolinone and tetrahydroquinoline derivatives, which can have different biological and chemical properties.
Wissenschaftliche Forschungsanwendungen
4-(Aminomethyl)-6-ethoxy-1,2,3,4-tetrahydroquinolin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of 4-(Aminomethyl)-6-ethoxy-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Aminomethyl)benzoic acid: Known for its use in the synthesis of various organic compounds.
4-(Aminomethyl)fluorescein: Used as a fluorescent probe in biological studies.
4-(Aminomethyl)indole: Studied for its potential as a dopamine receptor antagonist.
Uniqueness
4-(Aminomethyl)-6-ethoxy-1,2,3,4-tetrahydroquinolin-2-one is unique due to its specific combination of functional groups and its tetrahydroquinolinone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C12H16N2O2 |
|---|---|
Molekulargewicht |
220.27 g/mol |
IUPAC-Name |
4-(aminomethyl)-6-ethoxy-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C12H16N2O2/c1-2-16-9-3-4-11-10(6-9)8(7-13)5-12(15)14-11/h3-4,6,8H,2,5,7,13H2,1H3,(H,14,15) |
InChI-Schlüssel |
LYVJXKGJULDHOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC2=C(C=C1)NC(=O)CC2CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


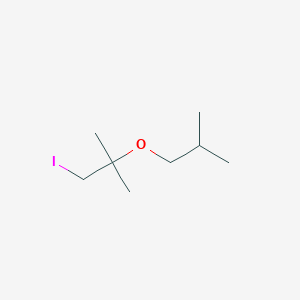
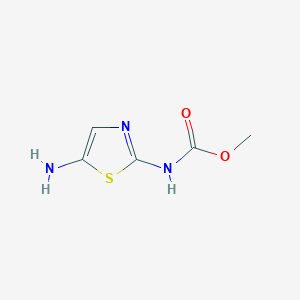


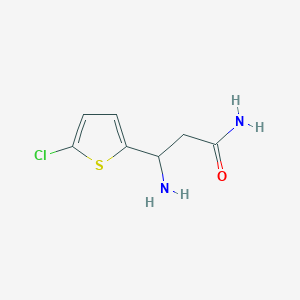
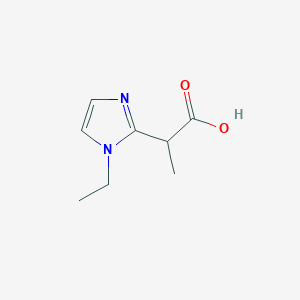
![(Cyclopropylmethyl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine](/img/structure/B13307704.png)
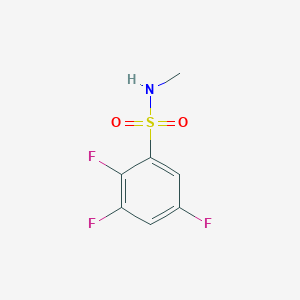
![4-Methyl-2-([2-(piperidin-2-YL)ethyl]sulfanyl)pyrimidine](/img/structure/B13307716.png)


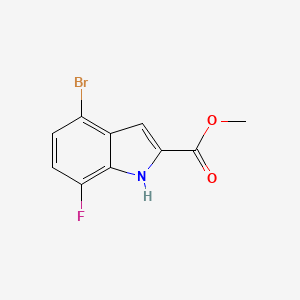
![N-[1-(3,4-dichlorophenyl)ethyl]cyclopropanamine](/img/structure/B13307731.png)

